N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide
Overview
Description
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide is an organic compound characterized by its unique structure, which includes an indene moiety linked to an acetamide group via an ethoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide typically involves the following steps:
Formation of the Indene Derivative: The starting material, 2,3-dihydro-1H-indene, is subjected to a hydroxylation reaction to introduce a hydroxyl group at the 5-position, forming 5-hydroxy-2,3-dihydro-1H-indene.
Etherification: The hydroxyl group is then reacted with 2-chloroethyl acetate under basic conditions to form the ethoxy bridge, yielding 2-(2,3-dihydro-1H-inden-5-yloxy)ethyl acetate.
Amidation: Finally, the acetate group is converted to an acetamide via reaction with ammonia or an amine under appropriate conditions, resulting in this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethoxy and acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Products may include 5-oxo-2,3-dihydro-1H-indene derivatives.
Reduction: Products may include fully saturated this compound.
Substitution: Products may include various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1H-inden-5-yl)acetamide: Similar structure but lacks the ethoxy bridge.
2-(2,3-dihydro-1H-inden-5-yloxy)ethylamine: Similar structure but with an amine group instead of an acetamide.
Uniqueness
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide is unique due to the presence of both an indene moiety and an acetamide group linked by an ethoxy bridge. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(15)14-7-8-16-13-6-5-11-3-2-4-12(11)9-13/h5-6,9H,2-4,7-8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPXGFGSXIWDDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC2=C(CCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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